molecular formula C8H7NO2 B031670 2H-1,4-Benzoxazin-3(4H)-one CAS No. 5466-88-6

2H-1,4-Benzoxazin-3(4H)-one

Cat. No. B031670
CAS RN: 5466-88-6
M. Wt: 149.15 g/mol
InChI Key: QRCGFTXRXYMJOS-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one is a benzoxazine derivative and a heterocyclic building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize . The empirical formula is C8H7NO2 and the molecular weight is 149.15 .


Synthesis Analysis

A novel and efficient one-pot cascade synthesis of 2H-1,4-benzoxazin-3(4H)-ones has been developed through copper-catalyzed coupling of o-halophenols and 2-halo-amides . Various 2H-1,4-benzoxazin-3(4H)-ones with diversity at three substituents on their scaffold have been synthesized conveniently in good to excellent yields .


Molecular Structure Analysis

The molecular formula of 2H-1,4-Benzoxazin-3(4H)-one is C8H7NO2 . The IUPAC Standard InChI is InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one include a density of 1.2±0.1 g/cm3, a boiling point of 337.7±31.0 °C at 760 mmHg, and a flash point of 158.1±24.8 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one is an important aspect of its scientific research applications. A simple and efficient method for the synthesis of 1,4-benzoxazin-3-(4H)-ones involves the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of Fe/acetic acid . This method has been found to yield good to excellent results and is compatible with various other functional groups .

Cytotoxicity Evaluation

2H-1,4-Benzoxazin-3(4H)-one and its derivatives have been evaluated for their cytotoxicity against various carcinoma cell lines . For instance, 4’-O-caproylated-DMC (2b) and 4’-O-methylated-DMC (2g) displayed strong cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively . Additionally, 4’-O-benzylated-DMC (2h) demonstrated strong cytotoxicity against A-549 and FaDu with IC50 values of 9.99 and 13.98 μM, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how bioactive compounds of 2H-1,4-Benzoxazin-3(4H)-one interact with cyclin-dependent kinase 2 (CDK2) . These studies provide valuable insights into the structure-activity relationship of these compounds and can guide the design of more potent and selective inhibitors .

Drug Discovery and Development

Natural products and their derivatives, including 2H-1,4-Benzoxazin-3(4H)-one, are important sources for the discovery and development of new drugs . Over 33 years from 1981 to 2014, more than 26% of FDA-approved drugs were natural products or derived from natural product pharmacophores .

Biological Activities

2H-1,4-Benzoxazin-3(4H)-one and its derivatives exhibit intriguing biological activities . For example, 2’,4’-dihydroxy-6’-methoxy-3’,5’-dimethylchalcone (DMC, 1) was isolated from seeds of Syzygium nervosum A.Cunn. ex DC . The study of these biological activities can lead to the discovery of new therapeutic agents .

Safety And Hazards

The safety information for 2H-1,4-Benzoxazin-3(4H)-one includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

Benzoxazinoids, including 2H-1,4-Benzoxazin-3(4H)-one, are regarded as general defense metabolites in plants, being associated with a wide spectrum of direct antifeedant, insecticidal, antimicrobial, and allelopathic activities . Future research could focus on further understanding their modes of action and exploring their potential applications in agriculture and medicine .

properties

IUPAC Name

4H-1,4-benzoxazin-3-one
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InChI

InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCGFTXRXYMJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203118
Record name 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI)
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2H-1,4-Benzoxazin-3(4H)-one

CAS RN

5466-88-6
Record name 2H-1,4-Benzoxazin-3(4H)-one
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Synthesis routes and methods I

Procedure details

At 25° C., 3.0 g (8.6 mmole) of the product of step A, 1.22 g (6.0 mmole) K2CO3 and 0.79 mL (8.8 mmole) 80% propargyl bromide were slurried in 50 mL acetone. The reaction was stirred at 40° C. for 6 hours. The reaction was cooled, diluted with 100 mL cold water, and extracted four times with ethyl acetate. The ethyl acetate extracts were washed with brine, dried over anhydrous MgSO4, and stripped in vacuo. The residue was recrystallized from methylcyclohexane to give 2.97 g (89%) of 2H-1,4-benzoxazin-3(4H)-one, 6-(4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one as a beige solid, mp 142°-143° C.
Name
product
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (104 g) is added slowly to a stirred mixture of o-aminophenol (96 g), sodium bicarbonate (100 g) and chloroform (1400 ml). After the addition is complete the reaction mixture is stirred at room temperature for 2 hours. The resulting chloroacetamide derivative, which separates in the course of the reaction, is filtered and added with stirring to 1 liter of NaOH, producing 2H-1,4-benzoxazin-3(4H)-one, which is filtered and washed with H2O, m.p. 169°-170°. The latter (30 g) is added portionwise to a suspension of 26 g of LiAlH4 in 1500 ml of anhydrous ether, keeping the temperature at 10° during the addition. After the addition is complete the reaction mixture is heated to reflux for 2 hours. It is then cooled, decomposed with water and filtered. The organic layer is separated and dried over anhydrous sodium sulfate; the solvent is removed in the rotary evaporator and the oily product obtained distilled to yield 3,4-dihydro-2H-1,4 -benzoxazine (b760 265°-267°). In a like manner as in Example 1, the latter benzoxazine is converted to the corresponding 4-nitroso derivative, which is worked up as described in Example 110 to give 4-amino-3,4-dihydro-2H-1,4-benzoxazine hydrochloride [m.p. 160° (dec.)] and finally the title compound m.p. 255° (dec.).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 100 mL round bottom flask was placed a solution of 2-aminophenol (5.45 g, 49.98 mmol) in CHCl3 (30 mL). To this was added TEBA (11.4 g, 50.00 mmol). To the mixture was added NaHCO3 (16.8 g, 200.00 mmol). This was followed by the addition of a solution of 2-chloroacetyl chloride (8.16 g, 72.21 mmol) in CHCl3 (5 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. over a time period of 20 minutes. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 55° C. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The product was precipitated by the addition of H2O. A filtration was performed. The filter cake was washed 2 times with 50 mL of H2O. The final product was purified by recrystallization from ethanol. This resulted in 4.5 g (60%) of 2H-benzo[b][1,4]oxazin-3(4H)-one as a white solid.
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
8.16 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
11.4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde (354 mg, 2.00 mmol, 1.0 eq) is added at room temperature to a stirred solution of 1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-ylamine (0.65 g, 2.00 mmol, 1.0 eq) in 1,2-dichloroethane (4 mL) and methanol (1 mL), followed by acetic acid (0.11 mL, 2.00 mmol, 1.0 eq) and sodium cyanoborohydride (160 mg, 2.6 mmol, 1.4 eq). After 15 hours stirring at room temperature, the reaction mixture is extracted with dichloromethane (3×20 mL) and a saturated sodium hydrogen carbonate aqueous solution (20 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a residue that is purified by preparative HPLC to afford 6-({1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-yl}-amino)-methyl)-4H-benzo[1,4]oxazin-3-one as a white solid (500 mg, 52% yield).
Quantity
354 mg
Type
reactant
Reaction Step One
Name
1-[2-(7-methoxy-quinoxalin-2-ylsulfanyl)-ethyl]-piperidin-4-ylamine
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of chloroacetyl chloride (31.2 g) in chloroform (100 ml) was added dropwise to a mixture of 2-aminophenol (25 g), benzylmethylammonium chloride (52.4 g), sodium bicarbonate (77 g) and chloroform (500 ml) which was cooled in an ice-bath. The mixture was stirred for 1 hour and allowed to warm to ambient temperature. The mixture was heated to 55° C. for 5 hours and then stirred at ambient temperature for 16 hours. The mixture was evaporated and the residue was partitioned between ethyl acetate and an aqueous solution of potassium carbonate. The organic phase was washed with dilute aqueous hydrochloric acid and with water, dried (MgSO4) and evaporated. The residue was washed with a mixture of hexane and diethyl ether to leave 3-oxo-2,3-dihydro-4H-1,4-benzoxazine (11 g, 32%) m.p. 172°-173° C.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What are 2H-1,4-benzoxazin-3(4H)-ones?

A1: 2H-1,4-benzoxazin-3(4H)-ones, often referred to as benzoxazinoids (BXs), are a class of secondary metabolites primarily found in grasses (Gramineae) and some dicot species. They exist as both free aglycones and glucosylated forms. []

Q2: What are the key structural features of 2H-1,4-benzoxazin-3(4H)-ones?

A2: These compounds are characterized by a benzene ring fused to a six-membered heterocyclic ring containing oxygen and nitrogen, with a ketone group at the 3-position. Substitutions on the benzene and heterocyclic rings contribute to the diversity and biological activity of different benzoxazinoids. [, ]

Q3: Can you provide some examples of naturally occurring 2H-1,4-benzoxazin-3(4H)-ones?

A3: Sure. Some prominent examples include:

  • DIBOA: 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one [, , ]
  • DIMBOA: 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one [, , , , ]
  • HMBOA: 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one [, , ]
  • HBOA: 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one [, , ]
  • TRIBOA: 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one []

Q4: How are 2H-1,4-benzoxazin-3(4H)-ones characterized using spectroscopic methods?

A4: Various spectroscopic techniques are employed for structural elucidation:

  • Mass Spectrometry (MS): Provides information about molecular weight and fragmentation patterns, aiding in structure identification. Electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS) has been particularly valuable for analyzing these compounds. [, ]
  • Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectroscopy are used to determine the structure and stereochemistry of benzoxazinoids and their derivatives. [, , , ]

Q5: How do the chemical structures of different 2H-1,4-benzoxazin-3(4H)-ones affect their activity?

A5: Structure-activity relationships (SAR) are crucial in understanding their biological effects. * Hydroxamic Acid Moiety: The presence and position of hydroxyl groups significantly impact activity. For instance, the hydroxamic acid group is essential for the inhibitory activity of DIMBOA against Erwinia species. [, ]* Substituents on the Benzene Ring: Variations in substituents, such as the presence of a methoxy group in DIMBOA compared to DIBOA, influence their potency and target specificity. [, , ]

Q6: How stable are 2H-1,4-benzoxazin-3(4H)-ones under different conditions?

A6: Stability is a critical factor for their biological activity and applications.

  • Aqueous Solutions: Nonglucosylated forms tend to be unstable, undergoing decomposition at varying rates depending on pH and temperature. For instance, DIMBOA decomposes relatively quickly in aqueous solutions, with a half-life of approximately 5.3 hours at 28°C and pH 6.75. [, ]
  • pH: Stability is influenced by pH, with generally higher stability observed under acidic conditions. [, ]
  • Temperature: Elevated temperatures can accelerate decomposition. [, ]

Q7: What strategies are employed to enhance the stability of 2H-1,4-benzoxazin-3(4H)-ones?

A7: Several approaches can improve stability:

  • Glucosylation: Naturally occurring glucosides, such as DIMBOA-glucoside, exhibit increased stability compared to their corresponding aglycones. [, , ]
  • Formulation: Appropriate formulation strategies are essential for maintaining stability during storage and delivery. []

Q8: How do 2H-1,4-benzoxazin-3(4H)-ones interact with their biological targets?

A8: The mechanism of action varies depending on the specific compound and target organism.

  • Enzyme Inhibition: Some benzoxazinoids act as enzyme inhibitors. For example, DIMBOA can inhibit the growth of Erwinia species by affecting their enzymatic processes. [, ]
  • Disruption of Cellular Processes: They can interfere with vital cellular processes like cell division and growth, leading to growth inhibition or cell death in target organisms. [, , ]

Q9: Are there any known resistance mechanisms to 2H-1,4-benzoxazin-3(4H)-ones?

A9: Yes, resistance mechanisms have been observed:

  • Detoxification: Some organisms, like the rice armyworm (Mythimna separata) can detoxify DIMBOA through glucosylation, converting it into less toxic glucosides. []

Q10: What are the potential applications of 2H-1,4-benzoxazin-3(4H)-ones?

A10: Their diverse biological activities make them promising candidates for various applications.

  • Agriculture: As natural pesticides and allelochemicals, they offer potential for developing bio-based herbicides, insecticides, and fungicides. [, , , ]
  • Pharmaceuticals: Some derivatives exhibit promising antifungal, antibacterial, and even antitumor activities, warranting further investigation for potential drug development. [, , , , , ]

Q11: How are 2H-1,4-benzoxazin-3(4H)-ones quantified in plant extracts?

A11: Various analytical techniques are used for quantification:

  • Gas-Liquid Chromatography (GLC): Allows for separation and quantification of benzoxazinoids, often after derivatization to enhance volatility. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): Provides efficient separation and sensitive detection of these compounds, enabling their quantification in complex plant matrices. [, ]

Q12: How do researchers ensure the quality and reliability of analytical methods for 2H-1,4-benzoxazin-3(4H)-one analysis?

A12: Method validation is crucial for ensuring accuracy, precision, and reliability of analytical data. []

  • Calibration Curves: Linearity of detector response is established over a defined concentration range. [, ]
  • Recovery Studies: Assess the efficiency of extraction and analysis by spiking samples with known amounts of standards. [, ]
  • Reproducibility: Multiple analyses of the same sample demonstrate the method's precision and repeatability. []

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